molecular formula C8H13NOS B2853870 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine CAS No. 1250280-25-1

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B2853870
CAS No.: 1250280-25-1
M. Wt: 171.26
InChI Key: FZKASFRABXBYQT-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxy group and an ethanamine side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.

    Methoxylation: The thiophene ring is methoxylated using methanol and a suitable catalyst under controlled conditions.

    Amination: The methoxylated intermediate is then subjected to amination using ethanamine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-(5-methylthiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

    5-Methoxy-2-(5-methylthiophen-2-yl)ethanamine: Similar but with a different substitution pattern on the thiophene ring.

Uniqueness

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research domains.

Properties

IUPAC Name

2-methoxy-2-(5-methylthiophen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKASFRABXBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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